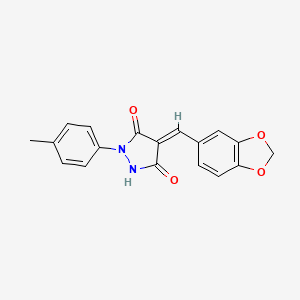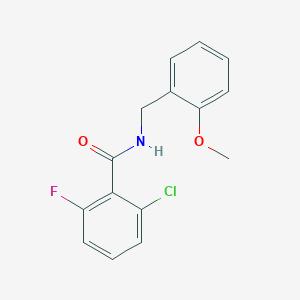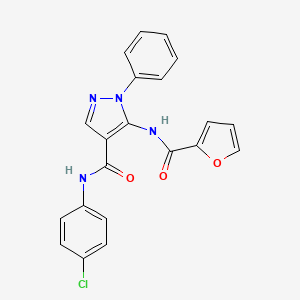![molecular formula C18H18FNO2 B4977521 N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as FPEMA, is a chemical compound that has gained interest in scientific research due to its potential use in various fields, including medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce oxidative stress. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a low toxicity profile, suggesting its potential use as a safe and effective drug candidate.
実験室実験の利点と制限
One advantage of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the animals. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a long half-life, which allows for longer-lasting effects. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
将来の方向性
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential use as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide and its effects on different biochemical pathways in the body. Finally, more research is needed to optimize the synthesis method of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide to improve its solubility and bioavailability.
合成法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine to form N-[2-(4-fluorophenyl)ethyl]-4-methoxyphenylacetamide, which is then dehydrated to form N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
特性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-13-12-15-2-7-16(19)8-3-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFDOPXGKOSRS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)
![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
